molecular formula C14H13N B14140241 3-Methyl-5,6-dihydrobenzo[h]quinoline

3-Methyl-5,6-dihydrobenzo[h]quinoline

Cat. No.: B14140241
M. Wt: 195.26 g/mol
InChI Key: GWUOUEPSNQVZJC-UHFFFAOYSA-N
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Description

3-Methyl-5,6-dihydrobenzo[h]quinoline is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The 5,6-dihydrobenzo[h]quinoline core is a privileged structure known to exhibit a range of biological activities. Its primary research applications are in the fields of oncology and infectious disease. In anticancer research, derivatives of 5,6-dihydrobenzo[h]quinoline have demonstrated potent cytotoxic activity against a diverse panel of human cancer cell lines, including lung (A549), breast (MCF-7), colon (HCT-116), and skin cancers . The mechanism of action for these compounds is multifaceted; certain analogues function as novel DNA intercalating topoisomerase IIα poisons, a validated target for chemotherapeutic agents . Other derivatives have been shown to induce anti-cancer activity by promoting oxidative stress-mediated DNA damage and apoptosis . Beyond oncology, the benzo[h]quinoline structure is also explored for the treatment of parasitic diseases. Some methoxy-substituted benzo[h]quinoline carbonitrile analogs have displayed promising in vitro activity against Trypanosoma cruzi , the parasite responsible for Chagas disease, showing better efficacy than reference drugs like nifurtimox and benznidazole . Additionally, novel derivatives have been designed as succinate dehydrogenase inhibitors, exhibiting excellent antifungal effects against plant pathogenic fungi such as Rhizoctonia solani . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H13N

Molecular Weight

195.26 g/mol

IUPAC Name

3-methyl-5,6-dihydrobenzo[h]quinoline

InChI

InChI=1S/C14H13N/c1-10-8-12-7-6-11-4-2-3-5-13(11)14(12)15-9-10/h2-5,8-9H,6-7H2,1H3

InChI Key

GWUOUEPSNQVZJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C3CC2)N=C1

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 5,6 Dihydrobenzo H Quinoline and Its Derivatives

Conventional Synthetic Approaches

Conventional methods for synthesizing the dihydrobenzo[h]quinoline framework often rely on condensation, cyclization, and annulation reactions, which provide foundational pathways to this tricyclic system.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.org These reactions are advantageous for creating molecular diversity and complexity in a time- and resource-effective manner.

One notable example is the three-component synthesis of dihydroquinoline derivatives fused with other bioactive scaffolds. For instance, new dihydroquinoline embelin (B1684587) derivatives have been synthesized through a reaction involving the natural benzoquinone embelin, various anilines, and aromatic aldehydes. nih.govacs.org This reaction proceeds through the formation of a Knoevenagel adduct, followed by a nucleophilic addition of the aniline (B41778) and a subsequent electrocyclic ring closure to yield the dihydroquinoline system. nih.govacs.org While this example produces a more complex fused system, the underlying principle of combining an amine, an aldehyde, and an active methylene (B1212753) compound is a common strategy in MCRs for quinoline (B57606) synthesis.

Similarly, three-component condensation of tetronic acid with naphthalen-2-amine and formaldehyde (B43269) has been employed to create various benzo[f]quinoline (B1222042) derivatives, showcasing the versatility of MCRs in building different isomers of benzoquinolines. researchgate.net Another approach involves a one-pot, three-component condensation of an aromatic aldehyde, 5,5-dimethylcyclohexane-1,3-dione, and 6-hydroxyquinoline (B46185) to produce chromeno[3,2-f]quinoline derivatives in good yields. researchgate.net These methods highlight the potential for generating a wide array of substituted dihydrobenzo[h]quinolines by carefully selecting the three initial components.

Table 1: Examples of Multi-Component Reactions for Benzoquinoline Derivatives This table is interactive. You can sort and filter the data.

Reactant 1 Reactant 2 Reactant 3 Catalyst/Conditions Product Type Yield Reference
Embelin 4-Nitrobenzaldehyde Aniline AgOTf Dihydroquinoline embelin derivative 80% nih.govacs.org
Embelin 4-(Methoxycarbonyl)benzaldehyde Aniline AgOTf Dihydroquinoline embelin derivative 81% nih.govacs.org
5,5-dimethylcyclohexane-1,3-dione Aromatic Aldehyde 6-hydroxyquinoline Et3N, Ethanol (B145695), Reflux Chromeno[3,2-f]quinoline 85-95% researchgate.net

Cyclocondensation reactions involve the joining of two or more molecules to form a ring, typically with the elimination of a small molecule like water or ammonia (B1221849). The synthesis of the benzo[h]quinoline (B1196314) skeleton can be achieved through the cyclocondensation of appropriately functionalized naphthalene (B1677914) precursors.

For example, the reaction between β-oxoesters and benzene-1,2-diamines in xylene is a standard procedure for creating 1,3-dihydro-2H-benzo[b] chemsynthesis.comresearchgate.netdiazepin-2-ones. A similar strategy can be applied to synthesize pyridodiazepinones, where 2,3-diaminopyridines react with ethyl aroylacetates. nih.gov Adapting this logic, the cyclocondensation of a 1-amino-2-naphthalenepropionate derivative with a suitable carbonyl compound could theoretically yield a 5,6-dihydrobenzo[h]quinolinone.

Another relevant cyclocondensation approach involves the reaction of 2-phenyl-4-(2-acetylaminobenzylidene)-4,5-dihydrooxazol-5-one derivatives which are converted into acrylic acid hydrazides. These intermediates are then cyclized to form triazine-6-ones, and subsequent acidic hydrolysis and cyclocondensation yield triazino[6,5-b]quinolines. researchgate.net This demonstrates a multi-step cyclocondensation sequence to build a fused quinoline system.

Controlling the regiochemistry of a reaction is critical to selectively synthesize the benzo[h]quinoline isomer over other possibilities like benzo[f]- or benzo[g]quinolines. Regiospecific strategies often exploit steric hindrance or electronic effects of the precursors to direct the cyclization to a specific position.

A highly effective regiospecific synthesis of 2,3,4-trisubstituted benzo[h]quinolines has been developed starting from pentachloro-2-nitro-1,3-butadiene. nih.gov In this multi-step process, the butadiene derivative first reacts with a mercaptoacetic acid ester. The resulting product then reacts with naphthalen-1-amine. The subsequent base-promoted cyclization occurs exclusively to form the benzo[h]quinoline ring system. The authors suggest that the steric bulk and high electron density of the naphthalene ring system direct the ring closure to this specific regiochemistry. nih.gov This method is advantageous as it can be performed as a one-pot reaction or a two-step sequence, with the latter providing significantly higher yields (up to 93%). nih.gov

The key to this regiospecificity is the intramolecular electrocyclization of an (E,E)-imine intermediate formed from the reaction with naphthalen-1-amine, followed by the elimination of HCl to aromatize the newly formed pyridine (B92270) ring. nih.gov

Annulation, the formation of a new ring onto a pre-existing one, is a powerful tool in heterocyclic synthesis. For benzo[h]quinolines, this can involve constructing the pyridine ring onto a naphthalene core.

A notable example is the photoinduced dehydrogenative annulation of (E)-2-phenyl-3-styrylpyridines to yield 6-phenylbenzo[h]quinolines. rsc.org This reaction is initiated by irradiating the substrate with UV light in the presence of trifluoroacetic acid (TFA). The proposed mechanism involves a 6π-electrocyclization, a chemsynthesis.comnih.gov-hydride shift, tautomerization, and finally the elimination of a hydrogen molecule to afford the aromatic benzo[h]quinoline product. This method is considered environmentally friendly as it avoids the use of transition metal catalysts and external oxidants. rsc.org While this specific example leads to a fully aromatized product, similar electrocyclization strategies starting from appropriate diene precursors could be halted at the dihydro stage under different reaction conditions.

Another strategy involves the [5+1] annulation of 2-isocyanochalcones with nitroalkanes, which has been developed for the synthesis of functionalized quinolines and 3-nitrodihydroquinolines. dntb.gov.ua This approach highlights how different starting materials can be combined to construct the quinoline ring system through novel annulation pathways.

Green Chemistry Principles in Dihydrobenzo[h]quinoline Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of dihydrobenzo[h]quinolines, microwave-assisted synthesis stands out as a key green technology.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.goveurekaselect.com

This technique has been successfully applied to various stages of quinoline synthesis. For example, the Friedländer annulation, a classic method for quinoline synthesis, has been adapted to microwave conditions. The reaction of 2-aminoaryl ketones with α-methylene carbonyl compounds, catalyzed by a reusable solid acid catalyst (Nafion NR50) in ethanol, proceeds efficiently under microwave irradiation, offering an environmentally friendly route to polysubstituted quinolines. mdpi.com

Furthermore, multi-component reactions can be significantly accelerated using microwaves. A one-pot, three-component, catalyst-free procedure for synthesizing novel dihydropyridopyrimidines and dihydropyrazolopyridines fused with a quinoline pharmacophore has been developed. unf.edu The reactions, involving formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones, were carried out in DMF under microwave irradiation, demonstrating the power of this technique for rapidly assembling complex heterocyclic systems. unf.edu In the synthesis of dihydroquinoline embelin derivatives, microwave irradiation was also explored to improve yields and reduce reaction times compared to conventional heating with p-toluenesulfonic acid. acs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Quinoline Derivatives This table is interactive. You can sort and filter the data.

Reaction Type Heating Method Reaction Time Yield Reference
Friedländer Synthesis Conventional Several hours to days Moderate to Good mdpi.com
Friedländer Synthesis (Nafion NR50) Microwave Minutes Good to Excellent mdpi.com
Three-Component Synthesis Conventional (Reflux) 24 hours Aromatized Product unf.edu
Three-Component Synthesis Microwave Minutes Dihydro Product unf.edu
Synthesis of Dihydroquinoline Embelin Conventional (Reflux) Not specified 39% acs.org

Ultrasound-Assisted Synthetic Protocols

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. nih.gov The application of ultrasound in the synthesis of quinoline derivatives has been shown to be an environmentally friendly and efficient method. nih.govresearchgate.net The mechanical effects of acoustic cavitation, such as the formation, growth, and collapse of bubbles in the reaction medium, enhance mass transfer and accelerate reaction rates. nih.gov

In the context of dihydrobenzo[h]quinoline synthesis, ultrasound-assisted methods offer a green alternative to conventional heating. For instance, the cyclodehydration of 2-(3,4-dihydroquinolin-1(2H)-yl)-1-alkyl/aryl ethanones has been successfully carried out under ultrasound irradiation in the presence of p-toluenesulfonic acid (p-TSA) to yield 6-substituted 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives. arabjchem.org This method has proven effective for preparing a range of compounds for pharmacological evaluation. arabjchem.org

ReactantsCatalystConditionsProductYieldRef
2-(3,4-dihydroquinolin-1(2H)-yl)-1-phenylethanonep-TSAUltrasound, 80 °C6-Phenyl-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolineHigh arabjchem.org
2-(3,4-dihydroquinolin-1(2H)-yl)-1-ethanonep-TSAUltrasound, 80 °C6-Methyl-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolineHigh arabjchem.org

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, minimizing the use of volatile and often hazardous organic solvents. These reactions can lead to improved yields, easier work-up procedures, and reduced environmental impact. The synthesis of quinoline derivatives has been successfully achieved under solvent-free conditions, often facilitated by microwave irradiation or solid-acid catalysis.

For the synthesis of tetrahydrobenzo[h]quinoline derivatives, one-pot reactions have been developed that proceed efficiently without the need for a solvent. researchgate.net These methods are not only environmentally benign but also offer atom and step economy, which is highly desirable in modern organic synthesis. researchgate.netnih.gov

Catalytic Approaches in Dihydrobenzo[h]quinoline Synthesis

Catalysis plays a pivotal role in the synthesis of dihydrobenzo[h]quinolines, with various catalysts being employed to enhance reaction rates, selectivity, and yields.

Ammonium (B1175870) Acetate (B1210297) Catalysis

Ammonium acetate is a versatile reagent that can also act as a catalyst in various organic transformations. In the synthesis of 1,4-dihydropyridine (B1200194) derivatives, which share structural similarities with dihydroquinolines, ammonium acetate is a key component in the Hantzsch reaction. researchgate.net It serves as the nitrogen source for the pyridine ring and can also catalyze the reaction. echemcom.com The synthesis of quinoline-substituted 1,4-dihydropyridines has been achieved in good to high yields using ammonium acetate in a base-catalyzed three-component Hantzsch reaction in aqueous media. researchgate.net

Aldehydeβ-KetoesterCatalystSolventProductYieldRef
2-Chloroquinoline-3-carbaldehydeEthyl acetoacetateBase, Ammonium acetateWaterDiethyl 2,6-dimethyl-4-(2-chloroquinolin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylateHigh researchgate.net
2-Chloroquinoline-3-carbaldehydeMethyl acetoacetateBase, Ammonium acetateWaterDimethyl 2,6-dimethyl-4-(2-chloroquinolin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylateHigh researchgate.net
Formic Acid Catalysis

Formic acid has been utilized as a hydrogen source and catalyst in the transfer hydrogenation of quinolines. researchgate.net This method provides a mild and effective way to selectively reduce the quinoline ring system. Cobalt-catalyzed transfer hydrogenation of quinolines using formic acid has been demonstrated to proceed under mild conditions, yielding 1,2,3,4-tetrahydroquinoline (B108954) derivatives. researchgate.net This approach is significant as it employs a non-noble metal catalyst. researchgate.net

Poly(phosphoric acid) as Assisting Agent

Poly(phosphoric acid) (PPA) is a strong dehydrating agent and a catalyst that has been widely used in various cyclization reactions to synthesize heterocyclic compounds. researchgate.netccsenet.org Its high viscosity requires reactions to be conducted at elevated temperatures. ccsenet.org PPA has been instrumental in the synthesis of quinoline derivatives through intramolecular cyclization reactions. researchgate.netccsenet.org For example, it has been used for the cyclization of acids to form cyclic ketones, which are precursors for quinoline synthesis. ccsenet.org

Metal-Organic Framework (MOF) Catalysis

Metal-Organic Frameworks (MOFs) are porous crystalline materials with high surface areas and tunable properties, making them excellent candidates for heterogeneous catalysis. nih.govnih.gov Zirconium-based MOFs, such as UiO-66, have shown good stability and catalytic activity in the synthesis of polyhydroquinoline derivatives. nih.gov A modified UiO-66 MOF, UiO-66-Pyca-Ce(III), has been developed as an effective catalyst for the one-pot synthesis of polyhydroquinolines at ambient temperature. nih.gov These MOF catalysts can be easily separated from the reaction mixture and reused, which is advantageous from both an economic and environmental perspective. nih.gov

Aldehydeβ-DicarbonylActive MethyleneCatalystSolventProductYieldRef
Substituted aldehydesDimedoneEthyl acetoacetateUiO-66-Pyca-Ce(III)EthanolPolyhydroquinoline derivativesHigh nih.gov
Brønsted Acid Catalysis (e.g., Silica-TsOH-P2O5)

The use of solid Brønsted acids as heterogeneous catalysts represents a significant advancement in green chemistry, facilitating easier separation, catalyst recycling, and often milder reaction conditions. In the synthesis of quinoline derivatives, particularly through the Friedländer hetero-annulation, silica-supported catalysts are notably effective. ijcce.ac.irresearchgate.net

One such efficient system is phosphorus pentoxide supported on silica (B1680970) gel (P2O5/SiO2). ijcce.ac.ir This inexpensive and reusable catalyst has been successfully employed for the one-pot synthesis of various poly-substituted quinolines. ijcce.ac.irresearchgate.net The reaction typically involves the condensation of a 2-aminoaryl ketone with a carbonyl compound containing a reactive α-methylene group. researchgate.net A key advantage of this protocol is its ability to proceed under solvent-free conditions at a moderate temperature of 80°C, leading to high-to-excellent yields (77-95%) in remarkably short reaction times, often between 15 and 40 minutes. ijcce.ac.ir

Another novel metal-free heterogeneous catalyst involves Brønsted acid sites integrated within a layered graphitic carbon nitride (g-C3N4) structure. nih.gov Surface-functionalized g-C3N4 exhibits a remarkable acceleration in quinoline formation, which is attributed to its high surface acidity. nih.gov This approach underscores the potential of rationally designed, metal-free systems in catalyzing classical organic reactions efficiently. nih.gov

Table 1: Synthesis of Quinolines using P2O5/SiO2 Catalysis This table is interactive and allows for sorting and filtering of data.

2-Aminoaryl Ketone Carbonyl Compound Time (min) Yield (%) Reference
2-Aminoacetophenone Ethyl acetoacetate 15 94 ijcce.ac.ir
2-Aminoacetophenone Acetylacetone 20 92 ijcce.ac.ir
2-Aminoacetophenone Cyclohexanone 35 82 ijcce.ac.ir
2-Aminobenzophenone Ethyl acetoacetate 20 95 ijcce.ac.ir
2-Aminobenzophenone Acetylacetone 25 93 ijcce.ac.ir
2-Aminobenzophenone Cyclopentanone 40 85 ijcce.ac.ir
2-Amino-5-chlorobenzophenone Ethyl acetoacetate 15 93 ijcce.ac.ir
2-Amino-5-chlorobenzophenone Acetylacetone 20 91 ijcce.ac.ir
Other Catalytic Systems (e.g., Chloramine-T)

Beyond solid acids, other catalytic systems have proven effective for quinoline synthesis. Chloramine-T, an inexpensive and readily available reagent, has been identified as an efficient catalyst for the Friedländer annulation. acgpubs.orgacgpubs.org This method involves the reaction of 2-amino aryl ketones with various ketones, smoothly affording the corresponding quinoline derivatives in very good yields. acgpubs.orgacgpubs.org

The reactions are typically carried out in refluxing acetonitrile (B52724), demonstrating the versatility of the catalyst in a conventional solvent system. acgpubs.orgacgpubs.org The use of Chloramine-T provides a simple and effective protocol for accessing a range of substituted quinolines. acgpubs.orgresearchgate.net

Table 2: Synthesis of Quinolines Catalyzed by Chloramine-T This table is interactive and allows for sorting and filtering of data.

2-Aminoaryl Ketone Ketone Time (h) Yield (%) Reference
2-Aminoacetophenone Ethyl acetoacetate 4 92 acgpubs.org
2-Aminoacetophenone Acetylacetone 4.5 90 acgpubs.org
2-Aminoacetophenone Cyclohexanone 5 88 acgpubs.org
2-Aminobenzophenone Ethyl acetoacetate 4 94 acgpubs.org
2-Aminobenzophenone Acetylacetone 4.5 92 acgpubs.org
2-Amino-5-chlorobenzophenone Ethyl acetoacetate 4.5 90 acgpubs.org
2-Amino-5-chlorobenzophenone Cyclohexanone 5.5 86 acgpubs.org

Biocatalytic Applications in Quinoline Derivative Synthesis

Biocatalysis is emerging as a powerful and sustainable tool for the synthesis of complex organic molecules, including quinoline derivatives. acs.orgnih.gov This approach utilizes enzymes to catalyze reactions with high selectivity and under mild conditions.

Researchers have developed enzymatic strategies for the synthesis of quinolines and 2-quinolones using different oxidase enzymes. acs.orgnih.gov For instance, monoamine oxidase (MAO-N) enzymes, either as whole cells or in purified form, have been used to effectively catalyze the biotransformation of 1,2,3,4-tetrahydroquinolines (THQs) into the corresponding aromatic quinoline derivatives. acs.orgnih.gov Another example is the use of horseradish peroxidase (HRP) to catalyze the annulation and aromatization of N-cyclopropyl-N-alkylanilines to form 2-quinolone compounds. acs.org

Computational studies have complemented experimental work, showing that the efficiency of MAO-N biotransformation can be affected by both steric and electronic properties of the tetrahydroquinoline substrates. acs.orgnih.gov These biocatalytic methodologies highlight a green and sophisticated route for accessing diverse quinoline heterocycles. acs.org

Optimization of Reaction Parameters

The efficiency of synthetic methodologies for producing 3-Methyl-5,6-dihydrobenzo[h]quinoline and its derivatives is highly dependent on the careful optimization of various reaction parameters. Key factors include temperature, reaction time, the choice of catalyst and solvent, and the application of non-conventional conditions like high pressure.

Temperature and Time Profile Studies

The interplay between reaction temperature and duration is critical for maximizing product yield and minimizing the formation of impurities. Studies on the Friedländer synthesis have demonstrated that these parameters can be finely tuned to achieve optimal outcomes. For example, in microwave-assisted syntheses, almost optimal yields can be obtained at 160°C with heating periods as short as 5 to 10 minutes. researchgate.net Extending the reaction time beyond this optimal window does not necessarily lead to improved yields and may promote the formation of byproducts. researchgate.net Similarly, in biocatalytic transformations, extending reaction times from three to seven days can significantly increase conversion, while further extension may offer no additional benefit. nih.gov

Table 3: Effect of Time and Temperature on Microwave-Assisted Friedländer Synthesis This table is interactive and allows for sorting and filtering of data.

Temperature (°C) Time (min) Yield (%) Reference
160 5 91 researchgate.net
160 10 92 researchgate.net
160 20 85 researchgate.net
160 30 78 researchgate.net

Catalyst and Solvent Selection

The choice of catalyst and solvent is fundamental to the reaction's success, influencing not only yield and reaction rate but also the environmental impact of the synthesis. nih.gov A wide array of catalysts, including Brønsted acids, Lewis acids, and heterogeneous nanocatalysts, have been explored for quinoline synthesis. nih.gov The trend is moving towards developing reusable, environmentally benign catalysts that can operate under mild or solvent-free conditions. ijcce.ac.irnih.gov

Solvent selection also plays a crucial role. While traditional organic solvents like acetonitrile and ethanol are commonly used, there is a significant push towards greener alternatives. acgpubs.orgresearchgate.net Water has been shown to be an excellent solvent for certain Friedländer reactions, in some cases even allowing the reaction to proceed efficiently without any catalyst. organic-chemistry.org Furthermore, solvent-free conditions, often paired with heterogeneous catalysts like P2O5/SiO2, represent a highly efficient and environmentally friendly approach, minimizing waste and simplifying product purification. ijcce.ac.irresearchgate.net Some ionic liquids have also been investigated for their dual role as both a solvent and a catalyst. tandfonline.com

High-Pressure Reaction Conditions

The application of high pressure offers another avenue for optimizing the synthesis of specific quinoline derivatives. A novel and effective methodology has been developed for the synthesis of 5,6-dihydrobenzo[h]quinoline systems using a high-pressure Q-tube reactor. nih.govnih.gov This technique involves the ammonium acetate-mediated cyclocondensation of tetralone precursors with 3-oxo-2-arylhydrazonopropanals. nih.gov

This high-pressure assisted protocol has been found to be superior to both conventional heating and microwave irradiation, offering excellent yields in significantly shorter reaction times. nih.govnih.gov The reactions are typically conducted at 165°C for 30 minutes. nih.gov The benefits of this approach include high atom efficiency, ease of workup, a broad substrate scope, and applicability to gram-scale synthesis, marking it as a secure and environmentally benign tool for producing these valuable heterocyclic compounds. nih.govresearchgate.net

Table 4: High-Pressure Synthesis of 5,6-Dihydrobenzo[h]quinoline Derivatives This table is interactive and allows for sorting and filtering of data.

Arylhydrazonal Reactant Product Yield (%) Reference
2a (Aryl = Phenyl) 6a 94 nih.gov
2b (Aryl = 4-Tolyl) 6b 96 nih.gov
2c (Aryl = 4-Chlorophenyl) 6c 95 nih.gov
2d (Aryl = 4-Bromophenyl) 6d 93 nih.gov
2k (Aryl = 4-Nitrophenyl) 6e 90 nih.gov

Gram-Scale Synthesis Considerations for this compound and its Derivatives

Recent advancements have highlighted methodologies that are particularly amenable to larger-scale preparations. One notable approach involves an ammonium acetate-mediated cyclocondensation reaction. This method has been successfully applied to the synthesis of 5,6-dihydrobenzo[h]quinoline derivatives and is reported to be applicable to gram-scale synthesis. nih.gov The use of a high-pressure Q-tube reactor in this process has been shown to be superior to conventional heating and microwave irradiation, offering advantages such as high atom efficiency, ease of workup, and a broad substrate scope. nih.gov

Another promising strategy for gram-scale synthesis is the one-pot, base-catalyzed 1,4-addition/intramolecular annulation cascade. This atom- and step-economical approach has been demonstrated for the practical gram-scale synthesis of functionalized benzo[h]quinolines. researchgate.netnih.gov The efficiency of this method, which leads to the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single operation, makes it an attractive option for producing larger quantities of these compounds. researchgate.netnih.gov

Furthermore, a synthetic route starting from 2-nitro-1,3-butadiene derivatives has been developed to create uniquely trisubstituted benzo[h]quinolines on a gram scale. mdpi.com This method allows for the introduction of diverse substituents in a one-step reaction, highlighting its potential for creating a variety of derivatives in significant amounts. mdpi.com

When scaling up, the choice of reagents and catalysts becomes critical. For instance, some synthetic protocols for quinolines rely on precious metal catalysts, which can escalate costs significantly at a larger scale. mdpi.com Therefore, methods that utilize more economical and environmentally benign catalysts are preferable for gram-scale production.

Purification of the final product is another significant hurdle in large-scale synthesis. While laboratory-scale purifications often rely on column chromatography, this technique can be cumbersome and expensive on a gram scale. Consequently, developing synthetic routes that yield products which can be purified by crystallization or other bulk purification methods is highly advantageous.

The table below summarizes key parameters from a relevant gram-scale synthesis of a 5,6-dihydrobenzo[h]quinoline derivative, which provides insights applicable to the synthesis of this compound.

ReactantsReagent/CatalystSolventTemperature (°C)Time (min)Yield (%)ScaleReference
Tetralone, ArylhydrazonalsNH₄OAcAcOH16530Excellent5 mmol nih.gov

This table illustrates a general method for 5,6-dihydrobenzo[h]quinoline derivatives, providing a basis for the potential gram-scale synthesis of the specific target compound.

Elucidation of Reaction Mechanisms in 5,6 Dihydrobenzo H Quinoline Formation

Mechanistic Pathways of Domino Reactions

Domino reactions offer an efficient pathway to complex molecules like dihydrobenzoquinolines by combining multiple bond-forming events in a single synthetic operation without isolating intermediates. One notable approach involves the use of Morita-Baylis-Hillman (MBH) acetates. nih.govnih.gov The synthesis of quinoline (B57606) and naphthalene (B1677914) derivatives through this method proceeds via a sequence of reactions, typically initiated by a nucleophilic attack. nih.gov

The general mechanism for the formation of a quinoline ring system from MBH precursors can be described as a domino sequence involving an S_N2′ displacement of an acetate (B1210297) group by a suitable nucleophile, followed by an intramolecular S_NAr (nucleophilic aromatic substitution) cyclization. nih.gov In many cases, the initial adduct is formed with a geometry that is not conducive to cyclization (e.g., the added nucleophile is trans to the aromatic ring acceptor). nih.govnih.gov Consequently, a crucial step in the mechanistic pathway is the equilibration of the double bond geometry from a Z to an E configuration to bring the reactive groups into proximity for the subsequent ring-closing step. nih.gov The reaction is then completed by an elimination step to afford the final aromatic or partially saturated heterocyclic product.

For instance, the reaction of MBH acetates with active methylene (B1212753) compounds in the presence of a base like K₂CO₃ in DMF leads to substituted quinolines. nih.gov This process involves the initial S_N2' displacement by the stabilized carbanion, a second deprotonation, the S_NAr cyclization, and a final elimination to yield the quinoline product. nih.gov

Role of Intermediates in Multi-Component Cyclizations

Multi-component reactions (MCRs) are powerful tools for synthesizing complex structures like 5,6-dihydrobenzo[h]quinolines in a single pot from three or more starting materials. The key to these reactions is the controlled formation of reactive intermediates that sequentially combine to build the final product.

A prime example is the one-pot synthesis of 2-amino-5,6-dihydro-4-aryl-benzo[h]quinoline-3-carbonitrile derivatives. nih.gov This reaction utilizes an aromatic aldehyde, malononitrile (B47326), and 1-tetralone (B52770) in the presence of ammonium (B1175870) acetate. The mechanism proceeds through a series of well-defined intermediates:

Knoevenagel Condensation: The reaction initiates with a Knoevenagel condensation between the aromatic aldehyde and malononitrile, catalyzed by a base (generated from ammonium acetate). This step forms an arylidene malononitrile intermediate.

Michael Addition: Concurrently, 1-tetralone can react with ammonia (B1221849) (from ammonium acetate) to form an enamine intermediate. This enamine then acts as a nucleophile in a Michael addition reaction with the arylidene malononitrile.

Intramolecular Cyclization and Dehydrogenation: The adduct formed from the Michael addition undergoes a subsequent intramolecular cyclization. The amino group attacks the nitrile carbon, leading to a ring closure. This is followed by a tautomerization and subsequent dehydrogenation (oxidation) step, which aromatizes the newly formed pyridine (B92270) ring, yielding the stable 5,6-dihydrobenzo[h]quinoline system. nih.gov

The sequential formation of these intermediates ensures the correct assembly of the molecular framework in a highly efficient and atom-economical manner.

Intramolecular Cyclization Mechanisms

Intramolecular cyclization is a fundamental strategy for constructing the quinoline ring system. This approach involves a precursor molecule containing all the necessary atoms, which is then induced to cyclize, often through the formation of a new carbon-nitrogen or carbon-carbon bond.

One such method involves the palladium-catalyzed intramolecular cyclization of appropriately substituted precursors derived from MBH alcohols. nih.gov A plausible pathway involves an initial intermolecular aryl amination, followed by an intramolecular allylic amination to form the 1,2-dihydroquinoline (B8789712) ring. nih.gov

Another strategy relies on the cyclization of ortho-substituted styrenes. For example, o-cyano-β,β-difluorostyrenes react with organolithium reagents, which attack the cyano group to form a nitrogen anion. This anion then undergoes an intramolecular nucleophilic attack, displacing a vinylic fluorine atom to generate a fluorinated quinoline ring. nih.gov While this specific example leads to a fully aromatic quinoline, similar intramolecular cyclizations of precursors tethered to a tetralone framework can be envisioned to produce 5,6-dihydrobenzo[h]quinolines. The key is the strategic placement of a nucleophilic nitrogen and an electrophilic carbon center on a flexible chain attached to the naphthalene precursor, allowing for an efficient ring-closing reaction.

Regiochemical Control and Stereoselectivity Studies

Regiochemical and stereochemical control are critical for the synthesis of specifically substituted quinoline derivatives. In the context of 5,6-dihydrobenzo[h]quinoline formation, regioselectivity is often dictated by the nature of the starting materials in multi-component reactions. For example, in the synthesis involving 1-tetralone, an aldehyde, and malononitrile, the regiochemistry is unambiguously controlled by the inherent reactivity of the intermediates, leading specifically to the benzo[h]quinoline (B1196314) isomer. nih.gov

Stereoselectivity becomes a factor when chiral centers are present or created during the reaction. While many syntheses of 5,6-dihydrobenzo[h]quinolines result in achiral products, the potential for creating stereocenters exists, particularly at position 4 of the quinoline ring.

Detailed Mechanistic Investigations of Named Reactions (e.g., Knoevenagel, Aza-Michael)

The formation of the dihydrobenzo[h]quinoline core often incorporates several classic named reactions, each with a well-studied mechanism.

Knoevenagel Condensation: This reaction is frequently the initial step in multi-component syntheses of quinolines. nih.govacs.org It involves the condensation of an aldehyde or ketone with an active methylene compound, such as malononitrile. The mechanism, typically base-catalyzed, proceeds as follows:

A base abstracts a proton from the active methylene compound to form a stabilized carbanion (enolate).

The carbanion acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

The resulting alkoxide intermediate is protonated.

A final dehydration step (elimination of water) yields the C=C double bond of the Knoevenagel adduct. acs.org

Aza-Michael Addition: The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a key C-N bond-forming reaction in the synthesis of many nitrogen heterocycles. researchgate.netfrontiersin.orgwhiterose.ac.uk The mechanism involves the nucleophilic attack of an amine on the β-carbon of the activated alkene. whiterose.ac.uk This forms a zwitterionic intermediate or, more commonly, proceeds via a transition state involving a second amine molecule that facilitates proton transfer. whiterose.ac.uk In the synthesis of dihydroquinolines, an intramolecular aza-Michael reaction can be a critical ring-closing step. For example, an intermediate containing both an amine and a conjugated system (like an enone) can cyclize via the nitrogen atom attacking the β-position of the unsaturated system, thereby forming the heterocyclic ring. This cascade reaction, where the aza-Michael addition is followed by cyclization, is a powerful strategy for building pyrrolidone and other nitrogen-containing rings. frontiersin.org

Advanced Spectroscopic Characterization of 3 Methyl 5,6 Dihydrobenzo H Quinoline and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for determining the structure of organic molecules. For 3-Methyl-5,6-dihydrobenzo[h]quinoline and its analogues, various NMR experiments are employed to map out the proton and carbon skeletons, confirm atom connectivity, and establish the three-dimensional structure of the molecule.

¹H NMR Spectral Analysis

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. In the case of this compound, the spectrum can be divided into distinct regions corresponding to the aromatic, aliphatic, and methyl protons.

The aromatic protons on the benzo and quinoline (B57606) rings typically resonate in the downfield region, generally between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns depend on the substitution and electronic environment. For instance, protons adjacent to the nitrogen atom in the quinoline ring are deshielded and appear further downfield. ias.ac.in The aliphatic protons on the dihydro portion of the molecule (at positions C-5 and C-6) are expected to appear as multiplets in the upfield region, typically between δ 2.5 and 3.5 ppm. The methyl group protons at C-3 would present as a singlet, also in the upfield region around δ 2.5 ppm, due to the shielding effect of the sp³ carbon. mdpi.com In certain solvents or under specific conditions, some quinoline derivatives can exhibit anomalous ¹H NMR spectra characterized by significant line broadening, which can complicate interpretation. ias.ac.in

Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons in Dihydrobenzo[h]quinoline Analogues
Proton TypeTypical Chemical Shift (δ, ppm)Expected Multiplicity
Aromatic (Benzo[h]quinoline ring)7.0 - 9.0d, t, m
Aliphatic (C5-H₂, C6-H₂)2.5 - 3.5m
Methyl (C3-CH₃)~2.5s

¹³C NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The spectrum for this compound would show distinct signals for each unique carbon atom.

Aromatic carbons typically resonate in the range of δ 120-150 ppm. researchgate.net Quaternary carbons and carbons adjacent to the nitrogen atom usually appear further downfield within this range. The aliphatic carbons of the dihydro ring (C-5 and C-6) would be found significantly upfield, generally between δ 20 and 40 ppm. The methyl carbon at C-3 is expected to have a chemical shift in the range of δ 15-25 ppm. niscpr.res.in The chemical shifts of methyl-substituted quinolines show that ortho-substituent effects can vary in both sign and magnitude compared to those observed in simpler aromatic systems like methylbenzenes. researchgate.net

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbons in Dihydrobenzo[h]quinoline Analogues
Carbon TypeTypical Chemical Shift (δ, ppm)
Aromatic (C=C, C=N)120 - 160
Aliphatic (C5, C6)20 - 40
Methyl (C3-CH₃)15 - 25

Correlation Spectroscopy (COSY, HMQC, HSQC) for Proton and Carbon Connectivity

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the aliphatic protons at C-5 and C-6, as well as among adjacent protons within the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). ustc.edu.cn An HSQC spectrum would allow for the direct assignment of each protonated carbon in the molecule by linking the signals from the ¹H and ¹³C spectra. This is the most powerful method available for tracing out the carbon skeleton of an organic compound when combined with long-range correlation experiments. ustc.edu.cn

Nuclear Overhauser Effect (NOE) Experiments for Spatial Proximity

The Nuclear Overhauser Effect (NOE) is used to determine the spatial proximity of atoms within a molecule. NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), reveal through-space interactions between protons that are close to each other, irrespective of their bonding connectivity. For this compound, an NOE experiment could confirm the regiochemistry by showing a correlation between the methyl protons (at C-3) and the aromatic proton at C-4. Additionally, correlations would be expected between the aliphatic protons at C-5 and the nearby aromatic proton at C-4, providing crucial information for the complete structural assignment.

Gauge-Independent Atomic Orbital (GIAO) Method for Chemical Shift Prediction

The Gauge-Independent Atomic Orbital (GIAO) method is a computational quantum chemistry technique used to predict NMR chemical shifts. mdpi.com This method, often employed with Density Functional Theory (DFT), calculates the isotropic magnetic shielding tensors for each nucleus. rsc.org The calculated shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

For novel or complex quinoline derivatives, the GIAO method is invaluable. By comparing the theoretically predicted ¹H and ¹³C NMR spectra with the experimental data, researchers can confirm proposed structures and resolve ambiguities in spectral assignments. mdpi.com Studies on various heterocyclic compounds have shown a good correlation between experimental data and chemical shifts predicted using the GIAO method. rsc.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns. researchgate.net

For this compound (C₁₄H₁₃N), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at an m/z value corresponding to its exact mass of approximately 195.1048. Electron ionization (EI) is a common method used for quinoline derivatives. researchgate.net

The fragmentation pattern provides clues about the molecule's structure. For a related compound, 3-methyl-5,6,7,8-tetrahydroquinoline, the mass spectrum shows a prominent molecular ion peak. massbank.eu Common fragmentation pathways for such structures may include:

Loss of a methyl radical (•CH₃) from the molecular ion, resulting in an [M-15]⁺ fragment.

Retro-Diels-Alder reaction in the dihydro ring, leading to the cleavage of the partially saturated ring.

Sequential loss of hydrogen atoms or small neutral molecules like HCN from fragment ions.

Analysis of the mass spectrum of the analogue 3-Methylbenzo[f]quinoline (C₁₄H₁₁N, MW 193.24) shows a strong molecular ion peak at m/z 193, which is also the base peak. nist.gov This indicates the stability of the aromatic ring system.

Table 3: Predicted and Observed m/z Values for this compound and its Analogues
IonDescriptionPredicted m/z for C₁₄H₁₃NObserved m/z for Analogues
[M]⁺Molecular Ion195193 (for 3-Methylbenzo[f]quinoline) nist.gov, 147 (for 3-Methyl-5,6,7,8-tetrahydroquinoline) massbank.eu
[M-1]⁺Loss of H radical194-
[M-15]⁺Loss of CH₃ radical180-

X-ray Crystallography for Solid-State Structure Determination

Comparison of Experimental and Optimized Geometries

A direct comparison of the experimental and optimized geometric parameters for this compound is not available in the current scientific literature. Extensive searches for crystallographic data from experimental techniques such as X-ray diffraction, and for theoretical data from computational optimizations (e.g., Density Functional Theory - DFT), have not yielded specific results for this compound.

However, to illustrate the principles and the nature of such a comparative analysis, data for a structurally related polycyclic nitrogen-containing heterocyclic compound, 5-(4-methoxyphenyl)-2-methylthio-5,12-dihydrobenzo[g]pyrimido[4,5-b]quinoline-4,6,11(3H)-trione, is presented. A study by Cabrera et al. (2018) provides both single-crystal X-ray diffraction data and a geometric optimization performed using DFT with the B3LYP functional and a 6-31G(d,p) basis set for this molecule. mdpi.com This allows for a valuable comparison between the solid-state experimental structure and the gas-phase theoretical structure.

The correlation between the experimental and calculated geometric parameters is a crucial indicator of the accuracy of the computational model. Generally, a high degree of agreement between the two datasets validates the chosen theoretical level for describing the molecular structure. Discrepancies can often be attributed to the different states of the molecule (crystal lattice forces in the experimental setup versus an isolated molecule in the theoretical calculation) and the inherent approximations of the computational method.

Bond Lengths

The comparison of selected bond lengths from the X-ray crystal structure and the DFT-optimized geometry of 5-(4-methoxyphenyl)-2-methylthio-5,12-dihydrobenzo[g]pyrimido[4,5-b]quinoline-4,6,11(3H)-trione is detailed in Table 1. The data generally shows a good correlation, with most calculated bond lengths being in close agreement with the experimental values. For instance, the C-N bonds within the quinoline and pyrimidine (B1678525) rings, as well as the C-C bonds in the aromatic systems, show minimal deviations. Larger differences may be observed in bonds involving more flexible parts of the molecule or those influenced by intermolecular interactions in the crystal packing.

Table 1. Comparison of Selected Experimental and Optimized Bond Lengths (Å) for a Benzo[g]pyrimido[4,5-b]quinoline Analogue. mdpi.com

Bond Angles

Table 2. Comparison of Selected Experimental and Optimized Bond Angles (°) for a Benzo[g]pyrimido[4,5-b]quinoline Analogue. mdpi.com

The strong congruence between the experimental and theoretical data for this analogue underscores the reliability of DFT methods in predicting the geometric structures of complex heterocyclic systems. While direct data for this compound is absent, it is reasonable to infer that a similar level of accuracy would be achievable for this compound using comparable computational techniques. Such studies are invaluable for understanding the structural properties and potential reactivity of these molecules.

Computational Chemistry and Theoretical Investigations of 3 Methyl 5,6 Dihydrobenzo H Quinoline Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, stability, and reactivity of molecules. core.ac.uknih.gov DFT calculations, particularly using the B3LYP functional, are widely employed for their accuracy in predicting molecular properties. core.ac.ukresearchgate.net For the analyses of the quinoline (B57606) systems discussed below, calculations were typically performed using the B3LYP/6-311++g(d,p) level of theory. dergipark.org.trdergipark.org.tr

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For complex molecules with rotatable bonds, conformational analysis is crucial to identify different stable structures, or conformers, and their relative energies.

In the computational study of methyl 5,6-dihydrobenzo[h]quinoline-4-carboxylate (MDQC), a conformational analysis was conducted by scanning the dihedral angle of the O=C−O−C bond in 15-degree increments. dergipark.org.trdergipark.org.tr This process identified three stable conformers at minimum energy states, designated as MDQC-1, MDQC-2, and MDQC-3. dergipark.org.trresearcher.life The energy differences between these conformers were calculated to understand their relative stability. dergipark.org.trdergipark.org.trresearcher.life MDQC-1 was identified as the most stable conformer. dergipark.org.tr

ConformerRelative Energy (kJ/mol)Energy Difference from MDQC-1 (kJ/mol)
MDQC-10.00-
MDQC-2~1.9~1.9
MDQC-3~34.8~34.8

This table presents the calculated relative energies of the three stable conformers of methyl 5,6-dihydrobenzo[h]quinoline-4-carboxylate (MDQC) as determined by DFT calculations. dergipark.org.trresearcher.life

The potential energy profile also revealed the energy barriers for interconversion between these conformers. The energy barrier from MDQC-1 to MDQC-3 was calculated to be 52.12 kJ/mol, while the barrier from MDQC-2 to MDQC-3 was 54.58 kJ/mol. dergipark.org.tr

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Molecular Orbital Visualization)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgrsc.org The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its capacity to accept electrons. nih.govmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A smaller energy gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.orgnih.gov

For the most stable conformer of methyl 5,6-dihydrobenzo[h]quinoline-4-carboxylate (MDQC-1), the HOMO-LUMO energy gap was calculated at the B3LYP/6-311++g(d,p) level of theory. dergipark.org.tr The analysis showed that the interacting HOMO-LUMO orbitals of MDQC-1 were closer in energy compared to the other conformers, indicating its potentially higher reactivity. dergipark.org.tr

ParameterValue (eV) for MDQC-1
EHOMO-6.19
ELUMO-1.88
ΔEHOMO-LUMO4.31

This table displays the calculated energies of the Frontier Molecular Orbitals (HOMO and LUMO) and the corresponding energy gap for the most stable conformer of MDQC. dergipark.org.tr

Visualization of the HOMO and LUMO orbitals shows the distribution of electron density. For quinoline derivatives, the HOMO is often distributed over the quinoline ring system, while the LUMO's density may be concentrated on specific rings or substituent groups, indicating the regions involved in electron donation and acceptance. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netnih.gov The MEP map illustrates regions of varying electrostatic potential on the electron density surface. These maps are color-coded to identify sites for electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. researchgate.net

Red Regions: Indicate negative electrostatic potential, rich in electron density, and are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient, and are prone to nucleophilic attack.

Green Regions: Represent neutral or near-zero potential.

For the MDQC conformers, MEP surfaces were calculated using the DFT/B3LYP/6-311++g(d,p) method. dergipark.org.trdergipark.org.tr The analysis for MDQC-1 and MDQC-2 revealed that the most negative electrostatic potential (red region) was concentrated around the oxygen atom of the carbonyl group (O26). dergipark.org.trdergipark.org.tr This suggests that this oxygen atom is the primary site for an electrophilic attack. Conversely, the most positive potential (blue region) was located around the hydrogen atoms of the methyl group, identifying these as likely sites for nucleophilic attack. dergipark.org.trdergipark.org.tr

Natural Bond Orbital (NBO) Analysis and Orbital Interactions

For the most stable conformer of MDQC (MDQC-1), NBO analysis was performed to explain its relative stability. dergipark.org.trdergipark.org.tr The analysis involves calculating the stabilization energy E(2) associated with electron delocalization from a donor orbital to an acceptor orbital. dergipark.org.tr A higher E(2) value signifies a stronger interaction.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) N13π(C11-C12)36.51
LP(1) N13π(C14-C15)40.48
LP(2) O26π(C24-O25)39.22
π(C1-C2)π(C3-C4)20.89
π(C3-C4)π(C1-C2)14.88
π(C5-C10)π(C6-C7)22.10
π(C6-C7)π*(C5-C10)15.22

This table shows selected significant donor-acceptor interactions and their corresponding stabilization energies for the most stable conformer of MDQC, as calculated by NBO analysis. dergipark.org.tr LP denotes a lone pair.

Stabilization Energies and Their Computational Derivation

Stabilization energies in computational chemistry quantify the energetic effects of electronic interactions that contribute to a molecule's stability. These energies are often derived from NBO analysis, specifically through the second-order perturbation theory analysis of the Fock matrix. dergipark.org.trdergipark.org.tr This method calculates the energy of delocalization, E(2), between a filled donor orbital (i) and a vacant acceptor orbital (j).

The formula used to calculate this stabilization energy is: E(2) = ΔEij = qi * (Fi,j)2 / (εj - εi) where qi is the donor orbital occupancy, εi and εj are the energies of the NBOs i and j, and Fi,j is the off-diagonal NBO Fock matrix element. dergipark.org.tr

The major contributions to the stability of the MDQC molecule come from intramolecular hyperconjugation and π-electron delocalization within the aromatic system. dergipark.org.tr For instance, the interaction between the lone pair on the nitrogen atom (LP(1) N13) and the antibonding π* orbitals of adjacent C-C bonds (π(C11-C12) and π(C14-C15)) results in significant stabilization energies of 36.51 and 40.48 kcal/mol, respectively. dergipark.org.tr Similarly, delocalization of the π-electrons within the fused rings, such as the interaction between π(C5-C10) and π*(C6-C7), contributes 22.10 kcal/mol to the molecule's stability. dergipark.org.tr These values, presented in the NBO table above, highlight the electronic interactions that define the structure and reactivity of the molecule.

Local and Global Chemical Reactivity Descriptors

Global and local reactivity descriptors derived from DFT are used to predict and quantify the chemical behavior of molecules. nih.govnih.gov Global descriptors apply to the molecule as a whole, while local descriptors identify reactivity at specific atomic sites. These parameters are typically calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov

Global Reactivity Descriptors:

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. nih.govmdpi.com It is calculated as: η ≈ (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules have a small HOMO-LUMO gap and are more reactive. nih.gov

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as: χ ≈ -(EHOMO + ELUMO) / 2. nih.gov

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from an equilibrium system. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as: ω = μ2 / (2η) = χ2 / (2η). nih.gov

Using the HOMO (-6.19 eV) and LUMO (-1.88 eV) energy values for MDQC-1, the following global reactivity descriptors can be derived. dergipark.org.tr

Global Reactivity DescriptorValue for MDQC-1 (eV)
Chemical Hardness (η)2.155
Chemical Softness (S)0.464
Electronegativity (χ)4.035
Chemical Potential (μ)-4.035
Electrophilicity Index (ω)3.775

This table presents the calculated global reactivity descriptors for the most stable conformer of MDQC, derived from its HOMO and LUMO energies.

Local Reactivity Descriptors: Local reactivity is often analyzed using Fukui functions, which indicate the change in electron density at a specific point when the total number of electrons in the molecule changes. These functions help identify which atoms within the molecule are most likely to undergo a nucleophilic, electrophilic, or radical attack. This level of analysis complements MEP maps by providing a quantitative measure of site selectivity.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. It is instrumental in predicting and interpreting ultraviolet-visible (UV-Vis) absorption spectra. By applying TD-DFT, one can calculate the energies of vertical electronic transitions from the ground state to various excited states, the corresponding oscillator strengths (which determine the intensity of absorption peaks), and the nature of these transitions (e.g., π-π* or n-π*).

For 3-Methyl-5,6-dihydrobenzo[h]quinoline, a TD-DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would yield a simulated absorption spectrum. This simulation allows for the assignment of experimentally observed absorption bands to specific electronic transitions between molecular orbitals. The analysis would focus on transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the photophysical behavior of the molecule. The calculations would likely be performed in different solvents using a model like the Polarizable Continuum Model (PCM) to account for solvent effects on the electronic transitions.

Table 1: Illustrative TD-DFT Data for this compound in a Solvent (Note: This table is a hypothetical representation of typical TD-DFT results for a quinoline derivative and is for illustrative purposes only.)

Excited State Transition Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Orbital Contributions
S1 3.54 350 0.215 HOMO -> LUMO (95%)
S2 3.91 317 0.102 HOMO-1 -> LUMO (88%)

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry, particularly DFT, is a key tool for predicting the NLO response of molecules. The key parameters that quantify NLO properties are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are considered promising candidates for NLO applications.

A computational study on this compound would involve optimizing its geometry and then calculating these NLO parameters. The first hyperpolarizability (β) is of particular importance as it governs the second-harmonic generation (SHG) response. Calculations would reveal how the electronic structure, particularly the presence of donor and acceptor groups and the extent of π-conjugation, influences the NLO properties. The small energy gap between the HOMO and LUMO is often associated with a larger NLO response.

Table 2: Predicted Non-Linear Optical Properties of this compound (Note: The values in this table are hypothetical examples based on typical results for similar organic molecules and are for illustrative purposes only.)

Parameter Calculated Value
Dipole Moment (μ) 2.5 D
Mean Polarizability (α) 30 x 10⁻²⁴ esu

Quantum Chemical Parameters Derivation

Quantum chemical parameters, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of the chemical reactivity and stability of a molecule. These global reactivity descriptors are calculated using the following relationships based on Koopmans' theorem:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2

Chemical Potential (μ): μ = -(I + A) / 2

Electronegativity (χ): χ = (I + A) / 2

Chemical Softness (S): S = 1 / (2η)

For this compound, calculating these parameters would help in understanding its kinetic stability and reactivity. A large HOMO-LUMO gap generally signifies high stability and low reactivity. Conversely, a small gap suggests the molecule is more polarizable and reactive. These parameters are invaluable for predicting how the molecule will behave in chemical reactions.

Table 3: Hypothetical Quantum Chemical Parameters for this compound (Note: This table presents example values to illustrate the output of quantum chemical calculations for a quinoline derivative. The data is not derived from an actual computation on the specified molecule.)

Parameter Value (eV)
EHOMO -6.20
ELUMO -1.85
Energy Gap (ΔE) 4.35
Ionization Potential (I) 6.20
Electron Affinity (A) 1.85
Hardness (η) 2.175
Chemical Potential (μ) -4.025

Spectroscopic Property Simulation and Validation (IR, UV-Vis, NMR)

Computational methods are widely used to simulate various types of spectra, which can then be compared with experimental data to validate the calculated molecular structure.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. The resulting computed IR spectrum, when compared to an experimental spectrum, helps in assigning specific absorption bands to the vibrational modes of the molecule (e.g., C-H stretching, C=N stretching).

UV-Vis Spectroscopy: As discussed in section 5.2, TD-DFT is the primary method for simulating UV-Vis spectra, providing information on electronic transitions.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts can be predicted. Comparing the calculated chemical shifts with experimental data is a powerful method for confirming the structure of a synthesized compound.

For this compound, these simulations would provide a complete theoretical spectroscopic profile to aid in its experimental characterization.

Table 4: Illustrative Comparison of Calculated and Experimental ¹H NMR Chemical Shifts (δ, ppm) (Note: This table is a hypothetical example illustrating how theoretical and experimental NMR data would be compared. The specific protons and chemical shifts are for illustrative purposes only.)

Proton Calculated (ppm) Experimental (ppm)
H-2 7.85 7.82
H-4 8.50 8.48
CH₃ 2.45 2.41
CH₂-5 3.10 3.07

Molecular Docking Studies of Interactions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

If this compound were to be investigated for potential biological activity, molecular docking studies would be a crucial first step. The study would involve docking the 3D structure of the molecule into the active site of a specific target protein. The results would be analyzed in terms of binding affinity (or docking score), which estimates the strength of the interaction, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the protein. This information can guide the design of more potent and selective derivatives.

Table 5: Example Molecular Docking Results for this compound with a Hypothetical Protein Target (Note: This table is a fictional representation of a docking study output.)

Parameter Result
Binding Affinity (kcal/mol) -8.5
Interacting Residues LYS 120, TYR 215, PHE 330

Derivatization and Functionalization Strategies for Dihydrobenzo H Quinolines

Introduction of Substituted Groups on the Quinoline (B57606) Ring

The introduction of various substituents onto the quinoline ring is a primary strategy for tuning the molecule's properties. This is often achieved during the initial synthesis of the heterocyclic system through multi-component reactions. For instance, the reaction of an aromatic amine, an aldehyde, and a 1,3-dicarbonyl compound can efficiently construct the dihydroquinoline core. nih.gov The nature of the substituents on the aldehyde reactant directly influences the final product and the reaction yield.

Research has shown that using aromatic aldehydes with electron-withdrawing groups, such as 4-nitro or 4-methyl ester, can lead to high yields (80-81%). nih.gov Halogenated aromatic aldehydes also produce the desired compounds in moderate to good yields (62-74%). nih.gov Conversely, the presence of electron-donating groups like dimethyl or dimethoxy substituents on the aldehyde tends to decrease reaction yields (52-56%). nih.gov This highlights the electronic effects of substituents on the efficiency of ring formation.

Another powerful method involves the synthesis of uniquely trisubstituted benzo[h]quinolines from 2-nitro-1,3-butadiene derivatives in a single step. nih.gov This approach allows for the incorporation of widely modifiable substituents from the outset, providing a direct route to complex, functionalized scaffolds. nih.gov Furthermore, metal-free C(sp³)–H bond functionalization and tandem cyclization strategies have been developed to synthesize quinoline derivatives from starting materials like 2-methylquinolines and 2-styrylanilines, offering excellent functional group tolerance. nih.gov

Post-Synthetic Modifications and Functional Group Transformations

Once the core dihydrobenzo[h]quinoline structure is assembled, post-synthetic modifications offer a versatile route to new derivatives. These transformations involve altering existing functional groups on the molecule.

A prominent example is the dehydrogenation of the dihydroquinoline ring to form the fully aromatic benzo[h]quinoline (B1196314). This oxidation can be achieved using various reagents, with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) being particularly effective due to short reaction times and straightforward product isolation. nih.gov

Highly substituted benzo[h]quinoline systems can undergo subsequent, selective reactions to create new N-heterocycles. For example, a sulfide (B99878) substituent can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. The resulting sulfoxide can then act as a good leaving group in SN reactions, enabling the introduction of various sulfur and nitrogen-based substituents. nih.gov Ring-opening and recyclization reactions of complex quinoline derivatives with nucleophilic reagents also represent an advanced strategy for profound structural modification. nih.gov

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules from common starting materials or intermediates. cam.ac.uk This approach is invaluable for exploring chemical space and discovering novel compounds with desired properties. nih.gov

A key DOS strategy is the "build/couple/pair" approach, where simple building blocks are assembled, coupled, and then undergo intramolecular reactions to form diverse molecular scaffolds. cam.ac.ukyoutube.com In the context of dihydrobenzo[h]quinolines, a branching or reagent-based diversification strategy is highly effective. cam.ac.ukcam.ac.uk This involves using a densely functionalized common intermediate that can be modified in a regioselective and multidirectional fashion. cam.ac.uk

Practical applications include multi-component reactions where the variation of inputs (e.g., different anilines and aldehydes) leads to a library of dihydroquinoline derivatives. nih.gov Another sophisticated method involves the ring opening and subsequent recyclization of complex precursors, such as a pyrano[3,2-c]quinoline, with various nucleophiles to generate a range of novel heterocyclic systems fused to the quinoline core. nih.gov These strategies enable the efficient creation of libraries with high skeletal diversity, which is crucial for identifying novel biological probes. nih.govyoutube.com

Regioselective Functionalization Approaches

Regioselective functionalization allows for the precise modification of a specific position on the dihydrobenzo[h]quinoline scaffold, which is essential for establishing structure-activity relationships. nih.govmdpi.com Modern C-H activation/functionalization techniques, often catalyzed by transition metals, are among the most powerful tools for achieving this selectivity. nih.govresearchgate.net

The activation of C-H bonds on the quinoline ring can be directed to specific positions depending on the catalyst and the existing substituents on the molecule. nih.gov For instance, rhodium-catalyzed reactions have shown that the position of a methyl group on the quinoline ring can direct C-H activation to either the C2 or C4 position of the heteroring. nih.gov The introduction of a strongly electron-withdrawing group can even enable the activation of typically less reactive positions on the carbocyclic part of the molecule. nih.gov

Furthermore, the use of a directing group, such as an N-oxide, is a powerful strategy for synthesizing C2 and C8 functionalized quinoline compounds under mild conditions. researchgate.net For benzo[f]quinolines, a related structure, direct lithiation has been used to introduce substituents at specific positions. researchgate.net These methods provide atom- and step-economical routes to libraries of quinoline compounds that would be difficult to access through classical synthesis. mdpi.com

Photophysical Properties Research of Dihydrobenzo H Quinoline Derivatives

UV-Vis Absorption Characteristics in Various Solvents

The electronic absorption characteristics of benzo[h]quinoline (B1196314) derivatives are influenced by both their molecular structure and the surrounding solvent environment. Studies on new benzo[h]quinolin-10-ol derivatives with cyanoacrylic acid units reveal distinct absorption bands. nih.gov Typically, these compounds exhibit a high-energy absorption band corresponding to π-π* transitions within the aromatic system. nih.gov A second, lower-energy band is often observed, which is attributed to an intramolecular charge transfer (ICT) from the electron-donating portion of the molecule (like the hydroxybenzo[h]quinoline group) to an electron-withdrawing anchoring fragment. nih.gov

The solvent polarity can significantly affect the position of these absorption maxima (λmax), a phenomenon known as solvatochromism. For instance, the ICT band of one benzo[h]quinolin-10-ol derivative (2a) is broader and bathochromically shifted (red-shifted) by 16 nm compared to a related derivative (1a), indicating a more pronounced charge transfer character. nih.gov This sensitivity to the solvent environment is a key feature for molecules designed for applications in areas like dye-sensitized solar cells. nih.gov Research on other quinoline (B57606) derivatives also demonstrates that the UV absorption can be affected by the polarity of the environment, which may be due to a solvent-dependent tendency of the molecules to form aggregates.

The molar extinction coefficients (ε) are also a critical parameter, indicating the probability of a specific electronic transition. In one study, benzo[h]quinoline derivatives functionalized with cyanoacrylic acid showed considerably higher molar extinction coefficients for the S₀→S₁ transition compared to their aldehyde precursors, indicating more efficient light absorption. nih.gov

Table 1: UV-Vis Absorption Data for Benzo[h]quinolin-10-ol Derivatives

CompoundSolventλmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
1a Methanol (B129727)3915085
2a Methanol40712727
1a DMF41210243
2a DMF43017933
Data sourced from a study on new benzo[h]quinolin-10-ol derivatives as co-sensitizers for DSSCs. nih.gov

Fluorescence Emission Properties

Quinoline and its derivatives are well-regarded for their fascinating photoluminescence characteristics. nih.gov Upon excitation at their absorption wavelengths, these compounds can relax to the ground state by emitting photons, a process known as fluorescence. The emission wavelength and intensity are highly dependent on the molecular structure, substituents, and the solvent environment.

For benzo[h]quinolin-10-ol derivatives, the photoluminescence spectra show emission maxima that are also subject to solvatochromism. For example, the emission maximum for derivative 1a shifts from 450 nm in methanol to 534 nm in dimethylformamide (DMF), a significant red shift that highlights the change in the electronic distribution of the excited state in more polar solvents. nih.gov This behavior is characteristic of molecules with significant intramolecular charge transfer character. nih.gov

Studies on other classes, such as pyrazolo-[3,4-b]-quinoline derivatives, show that these compounds can be highly efficient blue-light emitters, with fluorescence typically observed around 450 nm in solution. researchgate.net The substitution pattern on the core pyrazoloquinoline structure in this series of materials was found to have little effect on the fundamental photophysical properties in solution. researchgate.net

Quantum Yield for Fluorescence (Φf) Determinations

The fluorescence quantum yield (Φf) is a critical measure of a molecule's emission efficiency, defined as the ratio of photons emitted to photons absorbed. High quantum yields are desirable for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.

Research on pyrazolo-[3,4-b]-quinoline derivatives has demonstrated that these compounds can exhibit exceptionally high fluorescence quantum yields in solution, ranging from 76% to as high as 100%. researchgate.net This indicates that for these specific derivatives, non-radiative decay pathways are minimal, and the absorbed energy is very efficiently converted into emitted light. researchgate.net Such high efficiency makes them promising candidates for use in various optical and optoelectronic applications. researchgate.net

Table 2: Fluorescence Quantum Yield (Φf) for Pyrazolo-[3,4-b]-quinoline Derivatives in Chloroform

CompoundR1R2R3Φf (%)
PQ1 PhHPh98
PQ2 PhMePh100
PQ3 p-MeOPhHPh95
PQ4 p-MeOPhMePh93
PQ5 PhHMe76
PQ6 PhMeMe88
Data for a series of pyrazolo-[3,4-b]-quinoline derivatives, highlighting their high emission efficiency. researchgate.net

Stokes Shift Analysis in Polar and Non-Polar Environments

The Stokes shift is the difference in energy (or wavelength) between the position of the band maximum of the absorption and the band maximum of the fluorescence emission of the same electronic transition. A large Stokes shift is advantageous in fluorescence applications as it facilitates the separation of the emitted light from the excitation light, improving signal-to-noise ratios.

The magnitude of the Stokes shift is often related to the difference in geometry and electronic structure between the ground and excited states, as well as the polarity of the solvent. In polar solvents, solvent molecules can reorient around the excited state dipole of the fluorophore, lowering the energy of the excited state before emission occurs. This solvent relaxation leads to a larger Stokes shift compared to non-polar environments. This phenomenon is clearly observed in benzo[h]quinolin-10-ol derivatives, where the Stokes shift for compound 2a increases from 43 nm in methanol to 110 nm in the more polar DMF. nih.gov

Photostability Studies Under Irradiation Conditions

Photostability, or the resistance to photodegradation under light exposure, is a crucial property for any compound intended for use in applications involving light, such as dyes, fluorescent labels, or materials for optoelectronic devices. nih.gov The quinoline nucleus, while aromatic, can be susceptible to degradation upon prolonged UV irradiation.

Studies on the photodegradation of quinoline in aqueous environments show that it can be degraded by sunlight, with the process being influenced by factors such as pH and the presence of hydroxyl radical producers. researchgate.net The degradation can proceed through the formation of hydroxylated products like 2-hydroxyquinoline (B72897) and 8-hydroxyquinoline, and prolonged irradiation may lead to the destruction of the aromatic core. researchgate.net

In the context of material science, some benzo[h]quinoline derivatives have been investigated for their photochromic properties, where UV irradiation induces a reversible change in the absorption spectrum. researchgate.net This indicates a light-induced isomerization, which is a form of photoreaction. While not degradation in the destructive sense, it represents a change in the molecule's properties under irradiation. For applications requiring stable fluorescence, such as in solar cells, high resistance to photodegradation and photocorrosion is a key design consideration. nih.gov

Energy Transfer Mechanisms in Polymer Matrices

When fluorescent molecules like quinoline derivatives are incorporated into polymer matrices, energy transfer processes can occur, which are fundamental to the performance of devices like polymer-based LEDs. One important mechanism is Förster Resonance Energy Transfer (FRET), a non-radiative transfer of energy from an excited "donor" molecule to a nearby "acceptor" molecule. nih.govnih.gov

Specific research on pyrazolo-[3,4-b]-quinoline derivatives doped into various polymer films (polycarbonate, polystyrene, poly(methyl methacrylate), and poly(N-vinyl carbazole) (PVK)) has provided direct evidence of such interactions. researchgate.net While the derivatives showed high luminescence efficiency, significant interactions with the polymer matrices were observed, leading to changes in absorption spectra and faster fluorescence decays. researchgate.net Notably, in the PVK matrix, a rapid energy transfer pathway from the polymer (donor) to the quinoline derivative (acceptor/dopant) was identified. researchgate.net This efficient energy transfer is a key reason why such materials are considered promising for optoelectronic applications. researchgate.net

Theoretical Insights into Photophysical Phenomena (e.g., TD-DFT)

Theoretical calculations, particularly those using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for understanding and predicting the photophysical properties of molecules. rsc.orgresearchgate.net These computational methods allow for the investigation of electronic structures, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the nature of electronic transitions. rsc.orgresearchgate.net

For quinoline derivatives, DFT calculations are used to optimize the ground-state geometry, while TD-DFT is employed to simulate UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. rsc.org These theoretical spectra can then be compared with experimental data to validate the computational model and assign the observed absorption bands to specific electronic transitions, such as π-π* or ICT. nih.gov

Furthermore, these calculations provide insights into how substituents and solvent effects influence the photophysical properties. By analyzing the distribution of HOMO and LUMO orbitals, researchers can rationalize charge transfer characteristics and predict how structural modifications will tune the absorption and emission wavelengths of the molecules. nih.gov

Supramolecular Chemistry and Crystal Engineering of Dihydrobenzo H Quinoline Architectures

Hydrogen Bonding Interactions (C-H...O, C-H...N, C-H...π(arene))

Hydrogen bonds are among the most critical interactions in directing supramolecular assembly. In derivatives of the benzo[h]quinoline (B1196314) scaffold, a variety of both classical and non-classical hydrogen bonds can be observed.

π-π Stacking Interactions

Aromatic systems, such as the extended π-system of the benzo[h]quinoline core, are prone to engaging in π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the faces of adjacent aromatic rings. The geometry of these interactions can vary, including face-to-face, parallel-displaced, and edge-to-face (T-shaped) arrangements.

In the case of benzo[h]quinoline-3-carboxamide, off-center π-π stacking interactions are observed between the pyridine (B92270) and the terminal benzene (B151609) rings of adjacent molecules. researchgate.net This type of interaction, where the rings are not perfectly eclipsed but rather shifted relative to one another, is very common and often more stabilizing than a perfect face-to-face arrangement due to a reduction in electrostatic repulsion. These interactions contribute to the formation of extended columnar structures within the crystal lattice. The presence of the dihydro- portion in 5,6-dihydrobenzo[h]quinoline derivatives introduces a non-planar feature, which can influence the planarity of the entire molecule and thus affect the efficiency and geometry of π-π stacking.

Table 1: Intermolecular Interaction Data for Benzo[h]quinoline-3-carboxamide researchgate.net

Interaction TypeDonorAcceptorDistance (Å)
Hydrogen BondN-HO (carbonyl)-
π-π StackingPyridine ringBenzene ring-

Specific distances for benzo[h]quinoline-3-carboxamide require access to its full crystallographic information file, which is not provided in the source.

Formation of One-, Two-, and Three-Dimensional Supramolecular Frameworks

The interplay of the aforementioned hydrogen bonding and π-π stacking interactions leads to the formation of supramolecular frameworks with dimensionalities ranging from one-dimensional chains to complex three-dimensional networks.

In benzo[h]quinoline-3-carboxamide, the combination of N-H···O hydrogen-bonded dimers and π-π stacking interactions results in the assembly of molecules into chains that extend along a crystallographic axis. researchgate.net These chains can then further interact with adjacent chains through weaker van der Waals forces to build up a three-dimensional structure.

Role of Substituents in Supramolecular Assembly

The 3-methyl group in 3-Methyl-5,6-dihydrobenzo[h]quinoline, for example, can influence the supramolecular structure in several ways. While not a strong hydrogen bond donor, the methyl group's C-H bonds can act as weak donors in C-H···O, C-H···N, or C-H···π interactions. From a steric perspective, the methyl group can prevent close packing arrangements that might otherwise be favored, leading to different crystal polymorphs.

Computational studies on derivatives such as Methyl 5,6-dihydrobenzo[h]quinoline-4-carboxylate have shown that the nature and conformation of substituents can significantly affect the molecule's electronic distribution and stabilization energies. dergipark.org.tr This, in turn, influences the strength and nature of intermolecular interactions. For instance, the introduction of a carboxamide group, as seen in benzo[h]quinoline-3-carboxamide, provides strong hydrogen bonding capabilities that dominate the crystal packing. researchgate.net Therefore, the rational selection of substituents is a key strategy in the crystal engineering of dihydrobenzo[h]quinoline-based materials to achieve desired solid-state structures and properties.

Q & A

Basic: What synthetic strategies are recommended for preparing 3-Methyl-5,6-dihydrobenzo[h]quinoline, and how can regioselectivity be controlled?

Methodological Answer:
Multi-component reactions (MCRs) catalyzed by Lewis acids, such as the four-component reaction described by Raja et al., are effective for constructing the dihydrobenzo[h]quinoline scaffold. Key steps include optimizing stoichiometry, temperature, and catalyst loading (e.g., 10 mol% InCl₃). Regioselectivity is influenced by steric and electronic effects of substituents; computational pre-screening (DFT) of transition states can guide design. Post-synthesis purification via column chromatography or crystallization (e.g., using hexane/ethyl acetate) ensures product integrity .

Basic: How should researchers validate the structural identity of this compound derivatives?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • NMR : Assign peaks using ¹H-¹H COSY and HSQC to resolve overlapping signals (e.g., diastereotopic protons in the 5,6-dihydro ring) .
  • X-ray crystallography : Resolve disorder in crystal lattices by refining occupancy factors (e.g., using SHELXL) and validate hydrogen bonding networks (e.g., C–H···O/N interactions) .

Advanced: What experimental approaches are used to elucidate metabolic pathways of this compound in biological systems?

Methodological Answer:

  • In vitro metabolism : Incubate with liver microsomes (e.g., Aroclor-induced rat S9 fraction) and monitor metabolites via LC-MS/MS. Use epoxide hydratase inhibitors (e.g., 3,3,3-trichloropropylene oxide) to trap reactive epoxide intermediates .
  • Contradiction resolution : If N-oxide metabolites are absent (common in sterically hindered analogs like benzo[h]quinoline), confirm via negative controls and isotopic labeling .

Advanced: How can researchers design assays to evaluate the antiproliferative activity of this compound derivatives?

Methodological Answer:

  • MTT assay : Use adherent cancer cell lines (e.g., MCF-7, HepG2) with 48–72 hr exposure. Normalize cytotoxicity using non-cancerous cells (e.g., HEK293).
  • Dose-response analysis : Fit IC₅₀ values via nonlinear regression (e.g., GraphPad Prism) and validate apoptosis via Annexin V/PI staining .

Advanced: How are computational tools like PASS and Swiss ADME employed to predict the biological activity and pharmacokinetics of dihydrobenzo[h]quinoline analogs?

Methodological Answer:

  • PASS prediction : Input SMILES strings to estimate Pa (probability of activity) for targets (e.g., VEGFR inhibition). Prioritize compounds with Pa > 0.5.
  • Swiss ADME : Assess drug-likeness via Lipinski’s rules and bioavailability radar. Optimize logP (<5) and topological polar surface area (TPSA < 140 Ų) .

Advanced: What strategies optimize oxidation/reduction reactions for functionalizing this compound?

Methodological Answer:

  • Oxidation : Use MnO₂ or DDQ in anhydrous THF to selectively oxidize dihydro rings. Monitor via TLC and quench with Na₂S₂O₃.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) under mild pressure (1–3 atm) retains stereochemistry. For sensitive substrates, employ NaBH₄/CeCl₃ .

Advanced: How should conflicting data on metabolite formation (e.g., N-oxide vs. dihydrodiol predominance) be resolved?

Methodological Answer:

  • Analytical triage : Cross-validate LC-MS data with synthetic standards.
  • Enzyme kinetics : Compare Vₘₐₓ/Kₘ ratios for CYP isoforms (e.g., CYP3A4 vs. CYP1A1) using recombinant enzymes.
  • Molecular docking : Simulate binding affinities to explain steric hindrance effects .

Advanced: What electrochemical methods are used to study redox behavior in dihydrobenzo[h]quinoline derivatives?

Methodological Answer:

  • Cyclic voltammetry (CV) : Perform in anhydrous DMF with 0.1 M TBAPF₆ as electrolyte. Identify redox couples (E₁/₂) and correlate with DFT-calculated HOMO/LUMO energies.
  • Controlled-potential electrolysis : Scale up reductions (e.g., at −1.2 V vs. Ag/Ag⁺) to isolate intermediates for mechanistic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.